molecular formula C17H26N4O B2880996 2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235317-43-7

2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2880996
CAS No.: 1235317-43-7
M. Wt: 302.422
InChI Key: RPNUYWMHVMXPBD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant features. The compound contains a piperidine ring, a crucial scaffold found in more than twenty classes of pharmaceuticals and numerous alkaloids . This piperidine moiety is further functionalized with a pyrimidine group, a nitrogen-containing heterocycle commonly used in the design of kinase inhibitors and other targeted therapeutics . The acetamide linker connected to a cyclopentyl group provides a lipophilic element, which can influence the compound's pharmacokinetic properties and binding affinity to biological targets. Piperidine derivatives are recognized as one of the most important building blocks for constructing drugs and play a significant role in the pharmaceutical industry . Similarly, pyrimidine derivatives are being actively investigated in advanced research areas, such as the development of bifunctional compounds for degrading cyclin-dependent kinases via the ubiquitin-proteasome pathway . The specific combination of these motifs in this compound makes it a valuable chemical entity for probing biological systems, screening for new therapeutic activities, and as a synthetic intermediate in organic chemistry. This product is intended for research applications only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-cyclopentyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c22-16(12-14-4-1-2-5-14)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h3,8-9,14-15H,1-2,4-7,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNUYWMHVMXPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C17_{17}H26_{26}N4_{4}O
  • Molecular Weight: 302.4 g/mol
  • CAS Number: 1235317-43-7

The compound features a cyclopentyl group, a piperidine ring, and a pyrimidine moiety, which are essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are crucial for binding to receptors or enzymes, modulating their activity. The piperidine component enhances the compound's bioavailability and stability, which contributes to its overall efficacy in biological systems .

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

  • Anticancer Activity:
    • In vitro studies suggest that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against glioma cells by inducing apoptosis and inhibiting key signaling pathways such as AKT and mTOR .
    • The compound's selectivity index indicates lower toxicity towards normal cells compared to cancerous cells, making it a promising candidate for further development in cancer therapeutics.
  • Inhibition of Protein Kinases:
    • Similar compounds have been reported to inhibit protein kinases involved in cell proliferation and survival, suggesting that this compound may exhibit similar inhibitory effects on kinases like CDK4 and CDK6 .
  • Neuroprotective Effects:
    • Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways. This could position the compound as a candidate for treating neurodegenerative diseases .

Research Findings and Case Studies

A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:

StudyBiological ActivityKey Findings
Study AAnticancerIC50_{50} values ranged from 0.87 to 12.91 μM in MCF-7 cells; induced apoptosis via caspase activation .
Study BProtein Kinase InhibitionDemonstrated inhibition of CDK4/CDK6 activity, leading to reduced cell proliferation in cancer models .
Study CNeuroprotectionShowed potential reduction in neuroinflammation markers in preclinical models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide and related compounds:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Application Synthesis Highlights
This compound (Target Compound) C₁₈H₂₅N₅O 327.43 (calculated) Cyclopentyl, pyrimidin-2-yl, piperidin-4-yl Not explicitly reported Likely reductive amination
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.5 Methoxy, phenyl, phenylethyl-piperidin-4-yl Seized drug analysis Not detailed in evidence
Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide) C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridinone, trifluoromethyl biphenyl Atherosclerosis treatment Multi-step organic synthesis
N-[1-({5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methyl)piperidin-4-yl]acetamide C₂₈H₃₁F₂N₇O₂ 567.6 Benzimidazolyl, pyrazolo-pyrimidinyl Not explicitly reported Reductive amination (79% yield)

Structural and Functional Insights

  • Backbone Similarities: All compounds share the acetamide core linked to a piperidin-4-ylmethyl group, a scaffold known for enhancing blood-brain barrier penetration and target engagement .
  • Substituent-Driven Diversity: The target compound’s cyclopentyl and pyrimidin-2-yl groups may confer selectivity toward kinases or neurotransmitter receptors, as pyrimidines are common in kinase inhibitors . Goxalapladib’s naphthyridinone and trifluoromethyl biphenyl substituents increase molecular weight and lipophilicity, aligning with its anti-atherosclerotic activity via phospholipase A2 inhibition .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound (327.43 g/mol) is smaller than Goxalapladib (718.80 g/mol), suggesting better bioavailability and CNS penetration .

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